molecular formula C22H21N5O3 B2752331 N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895010-14-7

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2752331
CAS RN: 895010-14-7
M. Wt: 403.442
InChI Key: DPRXRAVRKRPLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study highlights the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, where different aryloxy groups attached to the pyrimidine ring exhibited anticancer activity against 60 cancer cell lines. One compound notably inhibited cancer cell growth by about 20% against eight cancer cell lines, showcasing its potential as an anticancer agent (Al-Sanea et al., 2020).

Antioxidant Activity

Another research focused on the synthesis and characterization of pyrazole-acetamide derivatives, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Toxicity Assessment and Biological Evaluation

Further research investigated the pharmacological potential of novel derivatives, including oxadiazole and pyrazoles, for their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. The study found varied effects across compounds, with some showing moderate inhibitory effects and others demonstrating significant antioxidant potential (Faheem, 2018).

Synthesis and Evaluation of Novel Derivatives

Researchers have been actively engaged in synthesizing novel pyrazolopyrimidine derivatives and evaluating their biological activities. Such efforts include the development of compounds with anticancer and anti-5-lipoxygenase properties, which contribute to expanding the therapeutic possibilities of these chemical frameworks (Rahmouni et al., 2016).

In vitro Cytotoxic Activity

Another notable study involved the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, evaluated for their cytotoxic activity against human cancer cell lines. This research underscores the ongoing exploration of pyrazolopyrimidine derivatives in cancer treatment, with some compounds showing promising results in vitro (Hassan et al., 2015).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-30-17-10-8-16(9-11-17)25-20(28)13-26-14-23-21-18(22(26)29)12-24-27(21)19-7-5-4-6-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRXRAVRKRPLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.